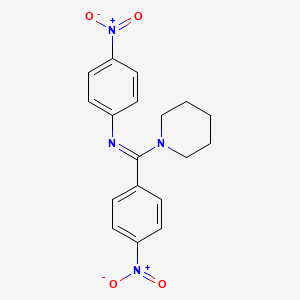
(4-Nitro-phenyl)-((4-nitro-phenyl)-piperidin-1-YL-methylene)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitro-phenyl)-((4-nitro-phenyl)-piperidin-1-YL-methylene)-amine is a complex organic compound with the molecular formula C18H18N4O4 and a molecular weight of 354.369 g/mol . This compound is characterized by the presence of nitro groups and a piperidine ring, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitro-phenyl)-((4-nitro-phenyl)-piperidin-1-YL-methylene)-amine typically involves the reaction of 4-nitroaniline with piperidine and formaldehyde under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the purity and composition of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Nitro-phenyl)-((4-nitro-phenyl)-piperidin-1-YL-methylene)-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Halogenated compounds, base catalysts.
Major Products Formed
Oxidation: Amines.
Reduction: Nitroso derivatives.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Nitro-phenyl)-((4-nitro-phenyl)-piperidin-1-YL-methylene)-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-Nitro-phenyl)-((4-nitro-phenyl)-piperidin-1-YL-methylene)-amine involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Nitro-phenyl)-((3-nitro-phenyl)-piperidin-1-YL-methylene)-amine
- (4-(4-Chloro-phenyl)-piperazin-1-YL)-((3-nitro-phenyl)-ethylidene)-amine
- (4-Benzyl-piperazin-1-YL)-((1-(4-nitro-phenyl)-ethylidene)-amine
Uniqueness
(4-Nitro-phenyl)-((4-nitro-phenyl)-piperidin-1-YL-methylene)-amine is unique due to its dual nitro groups and piperidine ring, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
62718-40-5 |
|---|---|
Molekularformel |
C18H18N4O4 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
N,1-bis(4-nitrophenyl)-1-piperidin-1-ylmethanimine |
InChI |
InChI=1S/C18H18N4O4/c23-21(24)16-8-4-14(5-9-16)18(20-12-2-1-3-13-20)19-15-6-10-17(11-7-15)22(25)26/h4-11H,1-3,12-13H2 |
InChI-Schlüssel |
KHZQIEIAALOFTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Dimethylamino)benzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11965845.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965852.png)
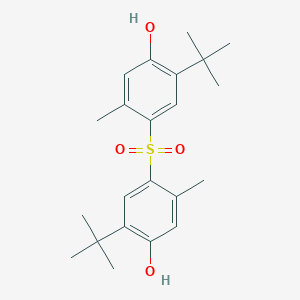

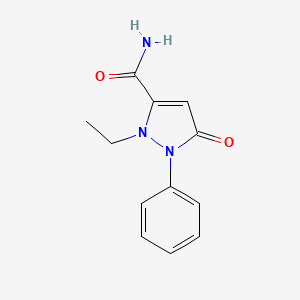
![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965882.png)

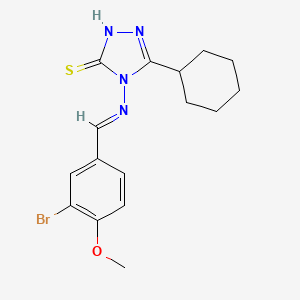
![(5Z)-3-Hexyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965912.png)
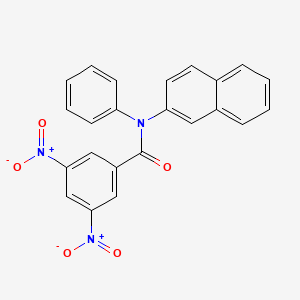
![2-[(3-chlorophenyl)amino]-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11965919.png)
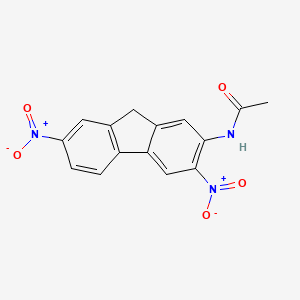

![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965939.png)
